molecular formula C50H97NO5 B13365276 ((2-Hydroxycyclohexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

((2-Hydroxycyclohexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

Cat. No.: B13365276
M. Wt: 792.3 g/mol
InChI Key: ZJUBSYYDPONALZ-UHFFFAOYSA-N
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Description

((2-Hydroxycyclohexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless, oily material that has gained attention due to its role in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of nucleic acids such as mRNA, particularly in the context of vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ((2-Hydroxycyclohexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a multi-step synthetic process. One of the key steps is a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, and sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

((2-Hydroxycyclohexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

((2-Hydroxycyclohexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has several scientific research applications:

    Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery.

    Biology: It plays a role in the delivery of nucleic acids into cells, facilitating gene expression studies.

    Medicine: It is a key component in mRNA vaccines, protecting the mRNA from degradation and promoting its uptake by cells.

    Industry: It is used in the formulation of various pharmaceutical products

Mechanism of Action

The mechanism of action of ((2-Hydroxycyclohexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids, protecting them from degradation. Once inside the cell, the acidic environment of the endosome protonates the compound, leading to the release of the nucleic acid into the cytoplasm. This process facilitates the expression of the genetic material carried by the nucleic acid .

Properties

Molecular Formula

C50H97NO5

Molecular Weight

792.3 g/mol

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxycyclohexyl)amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C50H97NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)49(53)55-43-33-23-21-31-41-51(47-39-29-30-40-48(47)52)42-32-22-24-34-44-56-50(54)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-48,52H,5-44H2,1-4H3

InChI Key

ZJUBSYYDPONALZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)C1CCCCC1O

Origin of Product

United States

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